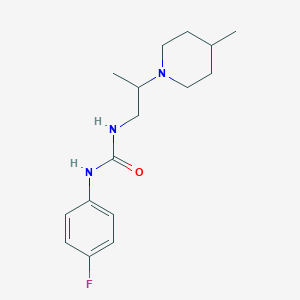![molecular formula C23H21FN4O2 B2906114 1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide CAS No. 1207038-22-9](/img/structure/B2906114.png)
1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
BenchChem offers high-quality 1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to the queried chemical have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, derivatives of pyrazolopyrimidine have shown promising cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, and also exhibited significant anti-5-lipoxygenase activities, which could imply potential applications in treating diseases involving inflammation and cancer (Rahmouni et al., 2016). Similarly, compounds derived from visnaginone and khellinone have been synthesized and found to possess analgesic and anti-inflammatory activities, with notable efficacy in COX-2 inhibition, suggesting their utility in pain management and anti-inflammatory treatments (Abu‐Hashem et al., 2020).
Structural Modifications and Aggregation
Research into the structural modifications of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation, leading to potential applications in the development of materials and molecules with tailored physical and chemical properties (Nagarajaiah & Begum, 2014).
Antimicrobial and Antitumor Activities
The synthesis of novel heterocycles, including those incorporating pyrimidine and thiazole moieties, has been explored for antimicrobial and antitumor activities. These studies have led to the identification of compounds with potent biological activities, opening avenues for the development of new therapeutic agents (Bondock et al., 2008).
Synthesis and Characterization
The synthesis and characterization of novel compounds, such as those involving thienopyrazole derivatives, have been conducted to explore their spectral properties and potential biological activities. Such research contributes to the expansion of chemical libraries and the identification of compounds with desirable biological and physical properties (Ahmed et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-30-19-5-3-18(4-6-19)27-23(29)15-8-10-28(11-9-15)22-16(13-25)14-26-21-7-2-17(24)12-20(21)22/h2-7,12,14-15H,8-11H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRRDAGMDXAIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

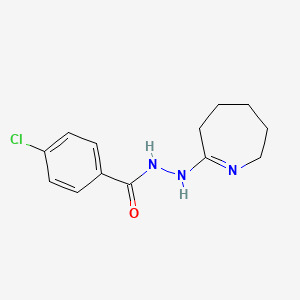
![(Z)-ethyl 1-isopropyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2906033.png)
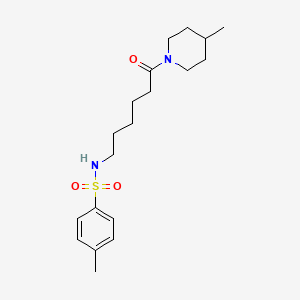
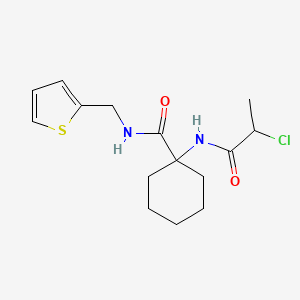


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-benzimidazole](/img/structure/B2906041.png)
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
![[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride](/img/structure/B2906045.png)
![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)
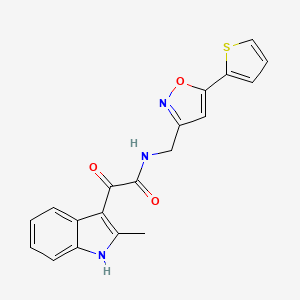
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
